molecular formula C19H20ClNO5 B2469324 Hydroxy Bezafibrate CAS No. 72156-76-4

Hydroxy Bezafibrate

Cat. No. B2469324
CAS RN: 72156-76-4
M. Wt: 377.82
InChI Key: BSKJWQIHRRCBIU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Hydroxy Bezafibrate is an impurity of Bezafibrate . Bezafibrate is a lipid-lowering fibrate used in the management of primary and secondary hyperlipidaemia . It decreases low-density lipoproteins and increases high-density lipoproteins .


Molecular Structure Analysis

Bezafibrate contains 46 bonds in total, including 26 non-H bonds, 14 multiple bonds, 7 rotatable bonds, 2 double bonds, 12 aromatic bonds, 2 six-membered rings, 1 aliphatic carboxylic acid, 1 aromatic secondary amide, 1 hydroxyl group, and 1 aromatic ether .


Chemical Reactions Analysis

Bezafibrate degradation in UV/chlorine process has been studied. The observed rate constants of Bezafibrate degradation increased linearly in a wide chlorine dosage from 0.1 to 1.0 mM, implying that ClO• generated from the reactions of chlorine with HO• and Cl• could react with Bezafibrate rapidly . The competition kinetics method has been validated by taking Bezafibrate as an example compound .


Physical And Chemical Properties Analysis

Bezafibrate has 4 hydrogen bond acceptors, 2 hydrogen bond donors, 8 rotatable bonds, a topological polar surface area of 75.63, a molecular weight of 361.11, and an XLogP of 3.85 .

Scientific Research Applications

1. Environmental Impact and Degradation

Hydroxy Bezafibrate (BZF), as a lipid regulator used for hyperlipidaemia treatment, is often released into the environment unmetabolized, posing potential toxic effects to aquatic organisms. Research demonstrates that ozonation is an efficient method for degrading BZF. This process involves both hydroxylation of the aromatic ring and the attack of ozone on the unchlorinated aromatic ring, leading to the abatement of BZF while improving the biodegradability and reducing the toxicity of waters containing BZF (Dantas et al., 2007).

2. Synthesis and Production

The synthesis process of Bezafibrate, a phenyloxycarboxylic acid medicine, involves steps like acylation, condensation, pulping, and refinement. The synthesis from hydroxy benzaldehyde and other chemicals requires precise control of reaction conditions. This research provides insights into the manufacturing processes and the importance of maintaining specific reaction conditions for the production of Bezafibrate (Chen Ya-ping, 2007).

3. Influence on Hepatic Cholesterol Metabolism

Bezafibrate has shown effects on hepatic cholesterol metabolism in both rats and humans. It was observed that Bezafibrate treatment suppresses the activities of key enzymes in cholesterol metabolism in rats. However, in humans, some activities like HMG-CoA reductase were increased, potentially indicating a compensatory effect in response to the inhibition of other enzymes in cholesterol synthesis (Ståhlberg et al., 2005).

4. Interaction with Hemoglobin

A novel aspect of Bezafibrate's interaction is its role as an allosteric effector of hemoglobin. Research has revealed a new allosteric binding site in R-state hemoglobin for Bezafibrate, which lies near the surface of the E-helix of each α subunit. This interaction offers insights into the allosteric mechanism of Bezafibrate and its potential effects on oxygen equilibrium in hemoglobin (Shibayama et al., 2002).

5. Potential in Mitochondrial Disease Treatment

Bezafibrate has been studied for its potential in treating mitochondrial diseases. Inducing mitochondrial biogenesis with Bezafibrate improved mitochondrial function in animal models, and a study in human patients with mitochondrial myopathy showed reductions in complex IV-immunodeficient muscle fibers and improved cardiac function. However, the study also raised concerns about long-term effects due to altered metabolomic signatures (Steele et al., 2020).

Mechanism of Action

Bezafibrate is an antilipemic agent that lowers cholesterol and triglycerides. It decreases low-density lipoproteins and increases high-density lipoproteins . Bezafibrate treatment decreases the serum concentrations of cholesterol and triglycerides and is most efficient in reducing levels of very low-density lipoprotein (VLDL), particularly in hypertriglyceridemic patients .

Safety and Hazards

Bezafibrate is harmful if swallowed . It may cause skin and eye irritation, and may be harmful in case of inhalation . It may cause respiratory tract irritation and may be harmful if absorbed through the skin .

Future Directions

Bezafibrate has shown potential benefits in patients with primary biliary cholangitis (PBC) who had an inadequate response to ursodeoxycholic acid alone . It has also been used to slow disease progression in patients with PBC . Bezafibrate improves insulin sensitivity and metabolic flexibility in STZ-Induced Diabetic Mice . It also reduces the damage, activation, and mechanical properties of lung fibroblast cells induced by hydrogen peroxide .

properties

IUPAC Name

2-[4-[2-[(4-chlorobenzoyl)amino]-1-hydroxyethyl]phenoxy]-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20ClNO5/c1-19(2,18(24)25)26-15-9-5-12(6-10-15)16(22)11-21-17(23)13-3-7-14(20)8-4-13/h3-10,16,22H,11H2,1-2H3,(H,21,23)(H,24,25)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BSKJWQIHRRCBIU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C(=O)O)OC1=CC=C(C=C1)C(CNC(=O)C2=CC=C(C=C2)Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.